molecular formula C21H25N3O2 B5564601 4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide

Cat. No. B5564601
M. Wt: 351.4 g/mol
InChI Key: UCTGKZAZAGFSSB-UHFFFAOYSA-N
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Description

4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide is 351.19467705 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antisecretory Agents and H+/K+-ATPase Inhibitors

Compounds with structures similar to the one mentioned have been explored for their potential as antisecretory agents, particularly in the context of H+/K+-ATPase inhibition. This enzyme plays a critical role in gastric acid secretion, and inhibitors can be effective in treating conditions like peptic ulcers. For instance, research on benzimidazole sulfoxides has demonstrated the importance of pyridine nitrogen in controlling the stability and activity of these inhibitors under physiological conditions (Ife et al., 1989).

Synthesis and Characterization of Analogues

The synthesis of analogues and their high-yield production for various applications, including as precursors for radiopharmaceuticals, has been a significant area of research. An example is the synthesis of (S)-BZM and (S)-IBZM, starting from dimethoxybenzoic acid, which highlights the methodologies for obtaining high-purity compounds for medical applications (Bobeldijk et al., 1990).

Histone Deacetylase Inhibitors for Cancer Therapy

Some compounds with similar structures have been identified as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy. These inhibitors can block cancer cell proliferation and induce apoptosis, making them potential candidates for anticancer drugs. For example, the compound MGCD0103 has been found to selectively inhibit HDACs, showcasing the therapeutic potential of such molecules (Zhou et al., 2008).

Aggregation-Enhanced Emission Properties

Research into compounds with pyridine and benzamide groups has also explored their optical properties, such as aggregation-enhanced emission (AEE). These properties are critical in developing materials for optical and electronic applications. The study of pyridyl substituted benzamides has provided insights into how structural modifications can influence luminescence and responsiveness to various stimuli (Srivastava et al., 2017).

Novel Synthetic Pathways

Innovations in synthetic chemistry often focus on creating novel compounds with potential therapeutic applications. For example, the development of new synthesis methods for pyrido[1,2-a]benzimidazoles has been explored, demonstrating the versatility of these compounds in medicinal chemistry and materials science (Masters et al., 2011).

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-5-4-12-24-18(13-22-19(15)24)14-23-20(25)17-8-6-16(7-9-17)10-11-21(2,3)26/h4-9,12-13,26H,10-11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGKZAZAGFSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CNC(=O)C3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide

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